molecular formula C11H10F2N2O2 B12132005 3-[2-(2,4-Difluorophenyl)hydrazinylidene]pentane-2,4-dione

3-[2-(2,4-Difluorophenyl)hydrazinylidene]pentane-2,4-dione

Cat. No.: B12132005
M. Wt: 240.21 g/mol
InChI Key: XIENBBFBILRMEB-FUYMQINWSA-N
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Description

3-[2-(2,4-difluorophenyl)hydrazono]pentane-2,4-dione is an organic compound with the molecular formula C11H10F2N2O2 It is characterized by the presence of a hydrazone group attached to a pentane-2,4-dione backbone, with two fluorine atoms substituted on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,4-difluorophenyl)hydrazono]pentane-2,4-dione typically involves the reaction of 2,4-difluorophenylhydrazine with pentane-2,4-dione. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,4-difluorophenyl)hydrazono]pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products depend on the substituent introduced, such as methoxy or tert-butyl groups.

Scientific Research Applications

3-[2-(2,4-difluorophenyl)hydrazono]pentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-[2-(2,4-difluorophenyl)hydrazono]pentane-2,4-dione involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological macromolecules, affecting their function. The fluorine atoms enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(Phenylhydrazono)-2,4-pentanedione: Similar structure but lacks fluorine atoms.

    3-(2,4-Dichlorophenylhydrazono)-2,4-pentanedione: Similar structure with chlorine atoms instead of fluorine.

Uniqueness

The presence of fluorine atoms in 3-[2-(2,4-difluorophenyl)hydrazono]pentane-2,4-dione imparts unique properties such as increased stability, lipophilicity, and potential biological activity compared to its non-fluorinated or chlorinated analogs.

Properties

Molecular Formula

C11H10F2N2O2

Molecular Weight

240.21 g/mol

IUPAC Name

(Z)-3-[(2,4-difluorophenyl)diazenyl]-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C11H10F2N2O2/c1-6(16)11(7(2)17)15-14-10-4-3-8(12)5-9(10)13/h3-5,16H,1-2H3/b11-6-,15-14?

InChI Key

XIENBBFBILRMEB-FUYMQINWSA-N

Isomeric SMILES

C/C(=C(\C(=O)C)/N=NC1=C(C=C(C=C1)F)F)/O

Canonical SMILES

CC(=C(C(=O)C)N=NC1=C(C=C(C=C1)F)F)O

Origin of Product

United States

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